1,7,9-Trichloro-3H-phenothiazin-3-one
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Overview
Description
1,7,9-Trichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological activities and are commonly used in various therapeutic applications. This compound is characterized by the presence of three chlorine atoms at positions 1, 7, and 9 on the phenothiazine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,9-Trichloro-3H-phenothiazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with o-methylaniline and disulfur dichloride (S2Cl2).
Initial Reaction: O-methylaniline reacts with disulfur dichloride to form an intermediate product.
Condensation: The intermediate product undergoes condensation with m-chloroaniline.
Treatment: The resulting compound is treated with sodium hydroxide in an ethanol solution to generate 2-amino-5-(amino-chlorophenyl)-3-methyl-thiophenol sodium salt.
Final Condensation: This sodium salt is then condensed with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,7,9-Trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1,7,9-Trichloro-3H-phenothiazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,7,9-Trichloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, the compound absorbs photons and enters an excited state. This excited state facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species (ROS) that drive the oxidation process .
Comparison with Similar Compounds
Similar Compounds
3H-Phenothiazin-3-one: A parent compound without the chlorine substitutions.
7-(3-Chlorophenyl)amino-1,2,4-trichloro-9-methyl-3H-phenothiazin-3-one: A derivative with additional functional groups.
Uniqueness
1,7,9-Trichloro-3H-phenothiazin-3-one is unique due to its specific chlorine substitutions, which enhance its reactivity and make it a more effective photocatalyst compared to its non-chlorinated counterparts
Properties
CAS No. |
54416-53-4 |
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Molecular Formula |
C12H4Cl3NOS |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
1,7,9-trichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H4Cl3NOS/c13-5-1-7(14)11-9(2-5)18-10-4-6(17)3-8(15)12(10)16-11/h1-4H |
InChI Key |
VGXJDJXDXUMCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=CC(=O)C=C(C3=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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